molecular formula C20H23FN2O2S B2791538 N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide CAS No. 1421471-80-8

N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2791538
CAS No.: 1421471-80-8
M. Wt: 374.47
InChI Key: GDUGBADPLLWLNK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group and a (4-methoxyphenyl)thio)methyl side chain. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel bioactive compounds. Piperidine-1-carboxamide derivatives have demonstrated substantial research value across multiple domains. Structural analogs of this compound have been investigated as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, with some derivatives showing superior in vitro activity to reference drug donepezil . The fluorophenyl group in the carboxamide moiety is a critical structural feature observed in several pharmacologically active compounds, as fluorine substitution can enhance metabolic stability and binding affinity . Furthermore, piperidine carboxamide scaffolds have been explored in agricultural chemistry as potential inhibitors of plant D1 protease, a target for herbicide development . Additional research applications include investigating similar structures as T-type calcium channel blockers for cardiovascular research and as orexin receptor agonists for neurological studies . The compound's mechanism of action is dependent on the specific research context, but generally involves targeted protein interactions through hydrogen bonding of the carboxamide carbonyl group and hydrophobic interactions of the aromatic systems, similar to characterized analogs that exhibit binding to enzyme active sites through interactions with residues such as tyrosine 121 in acetylcholinesterase . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c1-25-16-6-8-17(9-7-16)26-14-15-10-12-23(13-11-15)20(24)22-19-5-3-2-4-18(19)21/h2-9,15H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUGBADPLLWLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide, a complex organic compound, exhibits significant potential in various biological applications due to its unique structural features. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound features a piperidine ring linked to a thioether group and a fluorophenyl moiety , contributing to its distinctive biological interactions. The presence of the methoxy-substituted phenyl group enhances its lipophilicity, potentially facilitating membrane permeability and receptor binding.

Synthesis

The synthesis of this compound typically involves several synthetic steps, including:

  • Formation of the piperidine core .
  • Introduction of the thioether linkage .
  • Functionalization with the fluorophenyl and methoxy groups .

Optimized conditions are employed to enhance yield and purity, often utilizing modern techniques such as continuous flow chemistry.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:

1. Receptor Interaction

The compound's structure allows it to interact with various biological targets, potentially influencing receptor activity or enzyme function. For instance, its structural similarity to known receptor antagonists suggests it may exhibit similar pharmacological properties.

2. Antiproliferative Effects

Research has indicated that compounds with similar structures can exert antiproliferative effects on cancer cells. For example, derivatives with thioether linkages have shown promise in inhibiting cell growth and inducing apoptosis in various cancer cell lines.

3. Oxidative Stress Induction

Compounds containing sulfur, like this compound), have been associated with increased oxidative stress in cellular models. This property is crucial for understanding their potential as anticancer agents.

Case Studies

Several studies have explored the biological effects of related compounds:

  • A study on pentathiepins demonstrated their ability to induce oxidative stress and apoptosis in cancer cells, highlighting a mechanism that could be relevant for this compound as well .
  • Another investigation into piperazine derivatives revealed significant receptor antagonism and favorable pharmacokinetic profiles, suggesting that similar piperidine derivatives might also be effective .

Comparative Analysis

To provide further insight into the compound's potential, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-FluorobenzamideContains fluorobenzene and amide groupLacks sulfur and piperidine ring
4-MethoxyphenylpiperidinPiperidine with methoxy substitutionNo fluorine or thioether
Thioether derivativesGeneral class containing sulfur linkagesVaries widely in other substituents

The uniqueness of this compound lies in its combination of functional groups that may confer distinctive properties not found in simpler derivatives .

Comparison with Similar Compounds

Local Anesthetic Activity

Compounds such as N-(2-oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide (4h) and N-(2-((4-methoxyphenyl)amino)-2-oxoethyl)piperidine-1-carboxamide (4m) () exhibit potent local anesthetic activity in rodent models, outperforming reference drugs like lidocaine while demonstrating reduced hepatotoxicity. These analogs share the piperidine-carboxamide core but differ in substituents, highlighting the importance of the 4-methoxyphenyl group in enhancing activity and lowering toxicity .

Antifungal and Antimicrobial Potential

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) () contains a 4-methoxyphenylmethyl group linked to an oxadiazole ring, demonstrating antifungal activity against Candida species. While the target compound lacks an oxadiazole moiety, its (4-methoxyphenyl)thio group may contribute to membrane permeability, a critical factor in antifungal efficacy .

Neurological Targets

BIBN4096BS and MK0974 () are piperidine-carboxamide derivatives targeting calcitonin gene-related peptide (CGRP) receptors for migraine treatment. The target compound’s 2-fluorophenyl group may similarly influence receptor binding affinity, as fluorinated aromatic rings often enhance metabolic stability and bioavailability .

Structural and Substituent Effects

Role of Fluorine and Methoxy Groups

The 2-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl substituent in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide ().

The (4-methoxyphenyl)thio moiety differentiates the target compound from A939572 (), which has a 2-chlorophenoxy group. Sulfur-containing substituents, such as thioethers, may enhance lipophilicity and modulate cytochrome P450 interactions, affecting drug metabolism .

Data Tables: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Activity Toxicity Profile Reference
Target Compound Piperidine-carboxamide 2-fluorophenyl, (4-methoxyphenyl)thio-methyl Not reported (inferred from analogs) Not reported
N-(2-oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide (4h) Piperidine-carboxamide Phenylaminoethyl Local anesthetic Low hepatotoxicity
LMM5 Benzamide-oxadiazole 4-methoxyphenylmethyl Antifungal Not reported
BIBN4096BS Piperidine-carboxamide Multi-substituted aryl/pyridinyl CGRP receptor antagonist Not reported
A939572 Piperidine-carboxamide 2-chlorophenoxy, methylcarbamoyl phenyl Not reported Not reported

Q & A

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling of the piperidine core with thioether and aryl substituents. Key steps include:
  • Step 1 : Formation of the piperidine carboxamide via nucleophilic substitution or coupling reactions using carbodiimide-based reagents (e.g., EDCI) .
  • Step 2 : Introduction of the thioether group through alkylation or thiol-ene "click" chemistry, requiring inert atmospheres (N₂/Ar) and catalysts like TEA or DIPEA .
  • Optimization : Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) and temperature control (0–60°C) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity .

Q. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, with emphasis on fluorophenyl (δ 6.8–7.2 ppm) and methoxyphenyl (δ 3.8 ppm for OCH₃) signals .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) to verify molecular formula (C₂₀H₂₂FN₂O₂S) and detect impurities .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and piperidine ring conformation, if crystalline derivatives are obtainable .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Cytotoxicity : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
  • Binding Studies : Fluorescence polarization or SPR to assess affinity for targets like GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm activity via multiple assays (e.g., cytotoxicity + apoptosis markers like caspase-3 activation) .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare results with structural analogs and identify confounding substituents .

Q. What computational strategies are effective for predicting target interactions and SAR?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with potential targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • MD Simulations : GROMACS/NAMD for assessing stability of ligand-target complexes over 100+ ns trajectories .
  • QSAR Modeling : Build regression models (e.g., CoMFA) using descriptors like logP, polar surface area, and substituent electronegativity .

Q. What synthetic challenges arise during scale-up, and how can purity be maintained?

  • Methodological Answer :
  • Scale-Up Issues : Exothermic reactions require controlled addition (syringe pumps) and temperature monitoring .
  • Purification : Transition from column chromatography to preparative HPLC for >100 mg batches. Use C18 columns with acetonitrile/water gradients .
  • Byproduct Mitigation : Optimize stoichiometry (1.1–1.3 eq for reactive intermediates) and employ scavenger resins (e.g., QuadraPure™ for thiol removal) .

Q. How do substituent variations (e.g., fluorophenyl vs. methoxyphenyl) impact biological activity?

  • Methodological Answer :
  • Comparative Synthesis : Prepare analogs with substituent swaps (e.g., 3-fluorophenyl, 4-chlorophenyl) using parallel synthesis techniques .
  • Activity Cliffs : Test analogs in dose-response assays to identify critical substituents (e.g., fluorine’s electron-withdrawing effects enhance target affinity) .
  • Metabolic Stability : Assess CYP450 inhibition (e.g., CYP3A4) to determine if methoxy groups improve pharmacokinetics .

Data Contradiction Analysis

  • Case Study : Discrepancies in cytotoxicity data may arise from differences in cell line genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231). Validate using isogenic cell pairs .
  • Statistical Tools : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates across studies. Use Prism or R for meta-analysis .

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